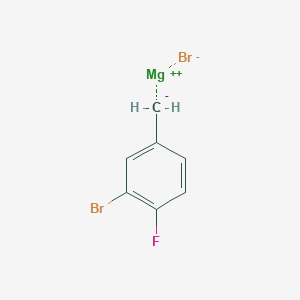
(3-Bromo-4-fluorobenzyl)magnesium bromide, 0.25 M in 2-MeTHF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylmagnesium bromide compounds are a type of Grignard reagent. Grignard reagents are a class of organometallic compounds representing a standard tool in the formation of carbon-carbon bonds . They are commonly used in organic synthesis for creating new carbon-carbon bonds, and for the preparation of alcohols, acids, and ketones .
Synthesis Analysis
The synthesis of benzylmagnesium bromide compounds typically involves the reaction of the corresponding benzyl bromide with magnesium metal in an ether solution .Molecular Structure Analysis
The molecular structure of benzylmagnesium bromide compounds generally consists of a benzyl group (a benzene ring attached to a CH2 group) bonded to a magnesium bromide group .Chemical Reactions Analysis
Benzylmagnesium bromide compounds, as Grignard reagents, are known to participate in several types of chemical reactions. They can act as nucleophiles, forming carbon-carbon bonds by reacting with electrophiles .Physical And Chemical Properties Analysis
Physical and chemical properties can vary widely depending on the specific structure of the compound. For example, 4-Fluorobenzyl bromide has a boiling point of 85 °C at 15 mmHg and a density of 1.517 g/mL at 25 °C .科学的研究の応用
Synthesis of Alcohols
Grignard reagents are commonly used in the synthesis of alcohols . They can react with different types of organic compounds, such as alkyl halides, water, aldehydes, ketones, esters, acid chlorides, epoxides, and carbon dioxide . The reaction involves the nucleophilic addition to the carbonyl group, and the protonation of the alkoxide ion .
Formation of Carbon-Carbon Bonds
Grignard reagents are also used in the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules. The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group .
Synthesis of Carboxylic Acids
Grignard reagents can be used for the synthesis of carboxylic acids . This involves the reaction of the Grignard reagent with carbon dioxide, followed by acidification .
Benzylic Substitution Reactions
The benzylic position of “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it particularly reactive in substitution reactions . These reactions can occur via either SN1 or SN2 mechanisms, depending on the conditions .
Synthesis of Aromatic Compounds
Grignard reagents can be used in the synthesis of aromatic compounds . The benzylic position of the Grignard reagent can undergo electrophilic aromatic substitution reactions .
Synthesis of Fluorinated Compounds
The presence of a fluorine atom in “(3-Bromo-4-fluorobenzyl)magnesium bromide” makes it useful in the synthesis of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in pharmaceuticals, agrochemicals, and materials science .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
magnesium;2-bromo-1-fluoro-4-methanidylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBRXGXKBDXNO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=C(C=C1)F)Br.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromo-4-fluorobenzyl)magnesium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


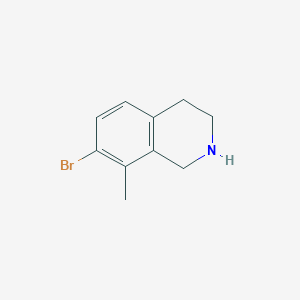

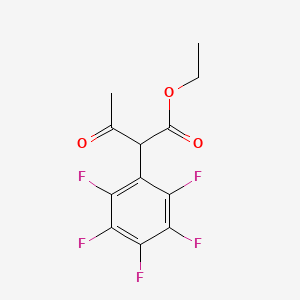
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
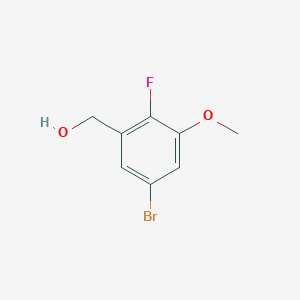
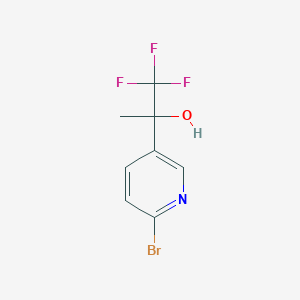
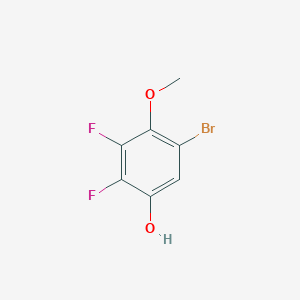

![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)


![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)
